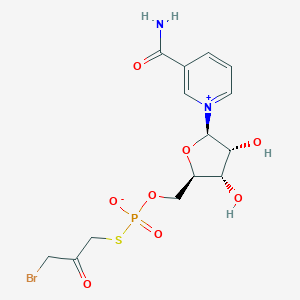
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate is a complex organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. This compound is characterized by the presence of ester and hydroxyl functional groups, which contribute to its versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate typically involves esterification reactions. One common method includes the reaction of hexanedioic acid with 3-(dodecanoyloxy)-2-hydroxypropyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: :
Properties
CAS No. |
149607-81-8 |
|---|---|
Molecular Formula |
C36H66O10 |
Molecular Weight |
658.9 g/mol |
IUPAC Name |
bis(3-dodecanoyloxy-2-hydroxypropyl) hexanedioate |
InChI |
InChI=1S/C36H66O10/c1-3-5-7-9-11-13-15-17-19-23-33(39)43-27-31(37)29-45-35(41)25-21-22-26-36(42)46-30-32(38)28-44-34(40)24-20-18-16-14-12-10-8-6-4-2/h31-32,37-38H,3-30H2,1-2H3 |
InChI Key |
KNXCRXVEYZHQEA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)



![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)






